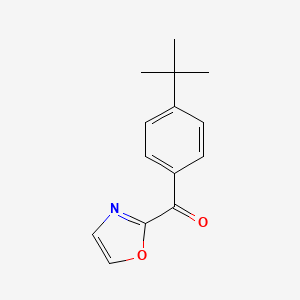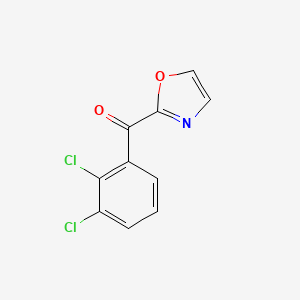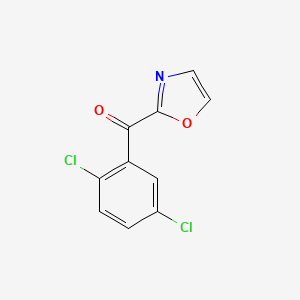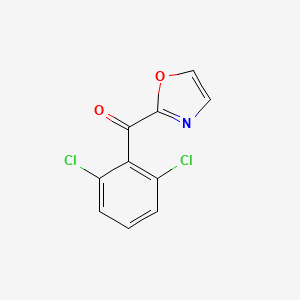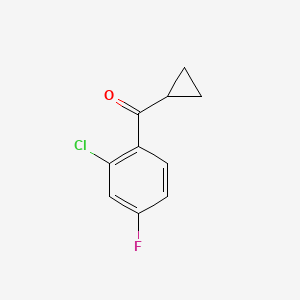
2-Chloro-4-fluorophenyl cyclopropyl ketone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-Chloro-4-fluorophenyl cyclopropyl ketone” is a chemical compound with the CAS Number: 898790-18-6 and a linear formula of C10H8ClFO . It has a molecular weight of 198.62 . The IUPAC name for this compound is (2-chloro-4-fluorophenyl)(cyclopropyl)methanone .
Molecular Structure Analysis
The InChI code for “2-Chloro-4-fluorophenyl cyclopropyl ketone” is 1S/C10H8ClFO/c11-9-5-7(12)3-4-8(9)10(13)6-1-2-6/h3-6H,1-2H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
“2-Chloro-4-fluorophenyl cyclopropyl ketone” has a molecular weight of 198.62 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Heck Reaction Applications : A study demonstrated the application of related fluorinated ketones in Heck reactions. Specifically, 3-Fluoro-3-buten-2-one, which is structurally related to 2-Chloro-4-fluorophenyl cyclopropyl ketone, was used in reactions with aryl iodides to produce Z-3-fluorobenzalacetones, highlighting the reactivity of such compounds in palladium-catalyzed processes (Patrick, Agboka, & Gorrell, 2008).
Synthesis of Piperidinols : Another study explored the synthesis of 1-arylpiperidin-4-ols using various fluorinated and chlorinated anilines, demonstrating the versatility of such ketones in synthesizing nitrogen-containing heterocycles (Reese & Thompson, 1988).
Cyclopropyl Ketone Synthesis : A method was developed for preparing cyclopropyl methyl ketone, a compound related to 2-Chloro-4-fluorophenyl cyclopropyl ketone, illustrating the chemical pathways and synthesis techniques relevant to such compounds (Meshcheryakov & Glukhovtsev, 1959).
Labelling of Neuroleptic Agents : A study involved the labeling of a neuroleptic agent with carbon-14, using a compound similar to 2-Chloro-4-fluorophenyl cyclopropyl ketone. This indicates the potential use of such ketones in the preparation and study of pharmaceutical compounds (Nakatsuka et al., 1979).
Development of Ketamine Derivatives : Research on the development of ketamine derivatives involved the synthesis of fluorinated ketones, suggesting the potential of 2-Chloro-4-fluorophenyl cyclopropyl ketone in synthesizing novel pharmaceutical compounds (Moghimi et al., 2014).
Propriétés
IUPAC Name |
(2-chloro-4-fluorophenyl)-cyclopropylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO/c11-9-5-7(12)3-4-8(9)10(13)6-1-2-6/h3-6H,1-2H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDTSLTYNCQDYNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=C(C=C(C=C2)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642503 |
Source


|
| Record name | (2-Chloro-4-fluorophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-fluorophenyl cyclopropyl ketone | |
CAS RN |
898790-18-6 |
Source


|
| Record name | Methanone, (2-chloro-4-fluorophenyl)cyclopropyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898790-18-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Chloro-4-fluorophenyl)(cyclopropyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


